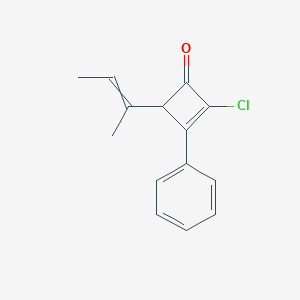
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclobutene ring substituted with a butenyl group, a chlorine atom, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclobutene ring, which can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Substitution Reactions: The introduction of the butenyl group and the chlorine atom can be accomplished through substitution reactions. For example, the reaction of a cyclobutene derivative with butenyl halides in the presence of a base can yield the desired butenyl-substituted product.
Aromatic Substitution: The phenyl group can be introduced through an aromatic substitution reaction, such as a Friedel-Crafts alkylation, using a suitable phenylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions to replace the chlorine atom or the butenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Medicine: Research into the compound’s pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways: The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one: shares similarities with other cyclobutene derivatives, such as 1-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one and 4-(But-2-en-2-yl)-3-phenylcyclobut-2-en-1-one.
Unique Features: The presence of the chlorine atom and the specific substitution pattern on the cyclobutene ring make this compound unique compared to its analogs.
Highlighting Uniqueness
The unique substitution pattern and the presence of the chlorine atom confer specific chemical properties to this compound, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
500768-38-7 |
|---|---|
Molekularformel |
C14H13ClO |
Molekulargewicht |
232.70 g/mol |
IUPAC-Name |
4-but-2-en-2-yl-2-chloro-3-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C14H13ClO/c1-3-9(2)11-12(13(15)14(11)16)10-7-5-4-6-8-10/h3-8,11H,1-2H3 |
InChI-Schlüssel |
ITZVTUXARWRBMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C1C(=C(C1=O)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


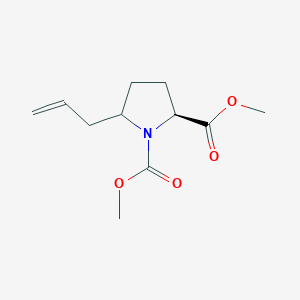
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
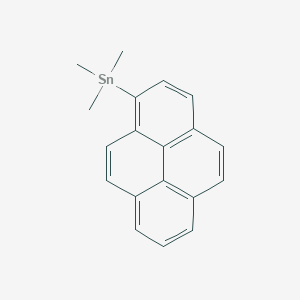
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)

![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
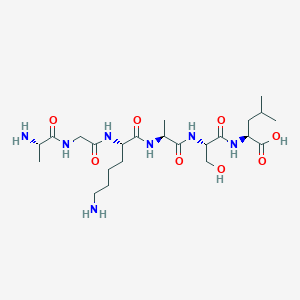

![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)
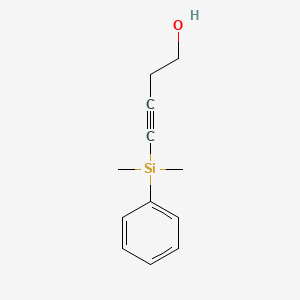
![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
